Cas no 228263-65-8 (4-Heptylphenylmagnesium bromide, 0.50 M in THF)
4-Heptylphenylmagnesium bromide, 0.50 M in THF Chemical and Physical Properties
Names and Identifiers
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- 4-Heptylphenylmagnesium bromide, 0.50 M in THF
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- MDL: MFCD11553269
- Inchi: 1S/C13H19.BrH.Mg/c1-2-3-4-5-7-10-13-11-8-6-9-12-13;;/h8-9,11-12H,2-5,7,10H2,1H3;1H;/q;;+1/p-1
- InChI Key: OEBCNMGATYGTCY-UHFFFAOYSA-M
- SMILES: C(C1C=CC([Mg]Br)=CC=1)CCCCCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
4-Heptylphenylmagnesium bromide, 0.50 M in THF Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB431726-25 ml |
4-n-Heptylphenylmagnesium bromide, 0.5M in 2-MeTHF; . |
228263-65-8 | 25 ml |
€579.20 | 2024-04-18 | ||
| abcr | AB431726-50 ml |
4-n-Heptylphenylmagnesium bromide, 0.5M in 2-MeTHF; . |
228263-65-8 | 50 ml |
€863.50 | 2024-04-18 | ||
| abcr | AB430877-25 ml |
4-n-Heptylphenylmagnesium bromide, 0.5M in THF; . |
228263-65-8 | 25 ml |
€579.20 | 2024-04-18 | ||
| abcr | AB430877-50 ml |
4-n-Heptylphenylmagnesium bromide, 0.5M in THF; . |
228263-65-8 | 50 ml |
€891.90 | 2024-04-18 | ||
| Fluorochem | 399431-50ml |
4-Heptylphenylmagnesium bromide, 0.25M 2-MeTHF |
228263-65-8 | 97.0% | 50ml |
£592.00 | 2023-04-28 | |
| abcr | AB431726-25ml |
4-n-Heptylphenylmagnesium bromide, 0.5M in 2-MeTHF; . |
228263-65-8 | 25ml |
€561.70 | 2025-04-19 | ||
| abcr | AB431726-50ml |
4-n-Heptylphenylmagnesium bromide, 0.5M in 2-MeTHF; . |
228263-65-8 | 50ml |
€833.10 | 2025-04-19 | ||
| abcr | AB430877-25ml |
4-n-Heptylphenylmagnesium bromide, 0.5M in THF; . |
228263-65-8 | 25ml |
€561.70 | 2025-04-19 | ||
| abcr | AB430877-50ml |
4-n-Heptylphenylmagnesium bromide, 0.5M in THF; . |
228263-65-8 | 50ml |
€860.10 | 2025-04-19 |
4-Heptylphenylmagnesium bromide, 0.50 M in THF Suppliers
4-Heptylphenylmagnesium bromide, 0.50 M in THF Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 4-Heptylphenylmagnesium bromide, 0.50 M in THF
Recent Advances in the Application of 4-Heptylphenylmagnesium bromide (0.50 M in THF) and Related Compound 228263-65-8 in Chemical Biology and Pharmaceutical Research
In recent years, the compound 4-Heptylphenylmagnesium bromide (0.50 M in THF) has emerged as a versatile reagent in synthetic organic chemistry, particularly in the construction of complex molecular architectures relevant to pharmaceutical development. This Grignard reagent, characterized by its heptylphenyl moiety, has been employed in nucleophilic addition reactions, enabling the formation of carbon-carbon bonds critical for drug discovery. Concurrently, the structurally related compound with CAS number 228263-65-8 has garnered attention for its potential biological activities, prompting investigations into its mechanism of action and therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 4-Heptylphenylmagnesium bromide in the synthesis of novel kinase inhibitors. The researchers utilized this reagent to introduce the heptylphenyl group into a pyrimidine scaffold, resulting in compounds with improved selectivity for specific kinase targets. The optimized synthesis protocol achieved yields exceeding 85%, highlighting the reagent's reliability in large-scale pharmaceutical production. This advancement addresses previous challenges in the preparation of similar compounds, where lower yields and side reactions were common.
Regarding compound 228263-65-8, recent preclinical studies have revealed its promising activity as a modulator of inflammatory pathways. A Nature Communications paper (2024) reported that this small molecule exhibits dual inhibition of COX-2 and 5-LOX enzymes, suggesting potential applications in the treatment of chronic inflammatory conditions without the gastrointestinal side effects associated with traditional NSAIDs. Structural-activity relationship studies indicate that the heptyl chain, similar to that in 4-Heptylphenylmagnesium bromide, contributes significantly to membrane permeability and target binding affinity.
The development of analytical methods for these compounds has also progressed significantly. A 2024 Analytical Chemistry publication described a novel LC-MS/MS technique capable of quantifying both 4-Heptylphenylmagnesium bromide derivatives and 228263-65-8 in biological matrices with detection limits below 0.1 ng/mL. This methodological advancement facilitates pharmacokinetic studies and supports the translation of these compounds into clinical evaluation.
From a safety perspective, recent toxicological assessments of 4-Heptylphenylmagnesium bromide have confirmed its favorable profile when handled under standard inert atmosphere conditions. The reagent's stability in THF solution at 0.50 M concentration has been verified through accelerated stability studies, supporting its use in industrial-scale applications. For 228263-65-8, preliminary animal studies indicate an acceptable therapeutic index, though further investigation of long-term effects is warranted.
Looking forward, the pharmaceutical industry is exploring the combination of these chemical entities in novel drug discovery platforms. Several patent applications filed in 2024 describe hybrid molecules incorporating structural elements from both 4-Heptylphenylmagnesium bromide derivatives and 228263-65-8, targeting multifactorial diseases such as cancer and neurodegenerative disorders. These developments underscore the continued relevance of these compounds in cutting-edge medicinal chemistry research.
In conclusion, the recent literature demonstrates significant progress in understanding and applying both 4-Heptylphenylmagnesium bromide (0.50 M in THF) and compound 228263-65-8. Their unique chemical properties and biological activities position them as valuable tools in pharmaceutical development, with potential applications ranging from synthetic methodology to therapeutic agents. Future research directions likely include further optimization of synthetic protocols, expansion of biological activity screening, and advancement through clinical development pipelines.
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